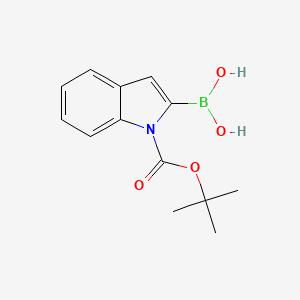
N-Boc-indole-2-boronic acid
概要
説明
N-Boc-indole-2-boronic acid: is a boronic acid derivative with the molecular formula C₁₃H₁₆BNO₄ . It is a white to light yellow crystalline powder with a melting point of 85-90°C . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
作用機序
Target of Action
N-Boc-indole-2-boronic acid is primarily used as a reactant in various chemical reactions . It is involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions . These reactions are the primary targets of this compound.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound acts as a boron reagent. The boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . In copper-catalyzed trifluoromethylation, the compound interacts with a copper catalyst to introduce a trifluoromethyl group into another molecule . In palladium-catalyzed benzylation, the compound reacts with a benzyl group in the presence of a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of various organic compounds. For example, it is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . The compound’s role in these pathways is to facilitate the formation of new bonds between molecules, leading to the synthesis of new compounds.
Result of Action
The result of this compound’s action is the formation of new organic compounds through various chemical reactions . These new compounds can have a wide range of applications, from pharmaceuticals to materials science.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the type of catalyst used, the temperature, and the pH of the reaction environment . Additionally, the compound should be stored at a temperature of -20°C to maintain its stability .
生化学分析
Biochemical Properties
N-Boc-indole-2-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the transfer of boron to palladium during the transmetalation step of the reaction . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, which are essential for the catalytic cycle of the reaction.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins involved in catalytic processes . This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, in Suzuki-Miyaura cross-coupling reactions, this compound facilitates the transmetalation step by forming a stable complex with palladium, which is essential for the catalytic cycle . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels . These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . Understanding these metabolic pathways is critical for elucidating the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular regions, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and overall impact on cellular function .
準備方法
Synthetic Routes and Reaction Conditions:
Borylation of Indole Derivatives: One common method involves the borylation of indole derivatives using bis(neopentyl glycolato)diboron (nepB-Bnep) as a borylation reagent and a rhodium catalyst.
Cascade Reactions: Another approach involves the use of cascade reactions, such as the organocatalytic Michael–Aldol condensation, to quickly construct the indole boronic acid moiety.
Industrial Production Methods: The industrial production of N-Boc-indole-2-boronic acid typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The process may include additional steps such as crystallization and purification to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Copper-Catalyzed Trifluoromethylation: It can undergo copper-catalyzed trifluoromethylation reactions.
Palladium-Catalyzed Benzylation: N-Boc-indole-2-boronic acid can also participate in palladium-catalyzed benzylation reactions.
Homocoupling Reactions: It is involved in homocoupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, copper catalysts, trifluoromethylating agents, benzyl halides.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents (e.g., ethanol, toluene).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Trifluoromethylated Indoles: Resulting from copper-catalyzed trifluoromethylation.
Benzylated Indoles: Produced via palladium-catalyzed benzylation.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Indole derivatives, including N-Boc-indole-2-boronic acid, are explored for their potential as therapeutic agents due to their biological activity.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
類似化合物との比較
- Indole-2-boronic acid
- N-Boc-pyrrole-2-boronic acid
- 5-Indolylboronic acid
Uniqueness:
特性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBPSNFXYUOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378354 | |
| Record name | N-Boc-indole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213318-44-6 | |
| Record name | N-Boc-indole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-indole-2-boronic acid in the synthesis of chiral γ-lactones described in the paper?
A1: this compound serves as a key reagent in the synthesis of α-indole-γ-substituted lactones. It participates in an enantioselective organocatalyzed transfer reaction with 5-hydroxyfuran-2(5H)-one. This reaction forms a chiral intermediate which then undergoes an intramolecular diastereoselective Passerini-type reaction to yield the final lactone product [].
Q2: Why was this compound chosen specifically for this reaction over other boronic acids?
A2: The paper highlights that this compound, when used in the optimized reaction conditions, provided access to the α-indole-γ-substituted lactones in high yields and with good diastereoisomeric and enantiomeric ratios []. While the methodology was applied to other boronic acids with success in achieving structurally diverse lactones, the yields and enantioselectivities were lower compared to those obtained with this compound. This suggests a potentially advantageous combination of reactivity and selectivity offered by this specific boronic acid derivative in the described reaction system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)

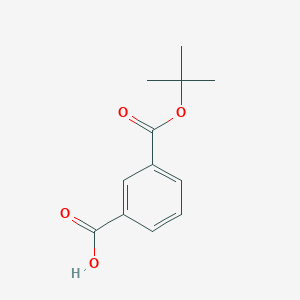
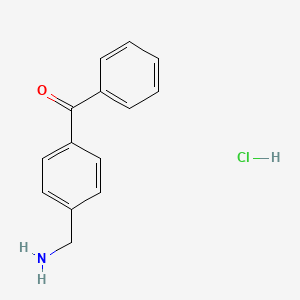

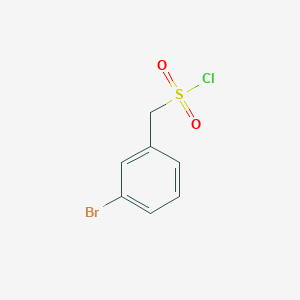


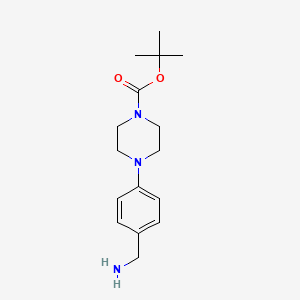

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)


